Fmoc-Leu-OH-15N

Quantitative Proteomics LC‑MS/MS Bioanalysis Isotope Dilution

In quantitative LC-MS/MS of therapeutic antibodies, unlabeled leucine derivatives fail to provide the +1 Da mass shift needed for isotope-dilution quantitation. Fmoc-Leu-OH-15N solves this with 98 atom % 15N enrichment, ensuring co-elution with the analyte and unambiguous MS1 discrimination. • +1 Da mass shift enables SIL peptide internal standards without altering chromatographic retention • 98% (CP) purity minimizes light-isotope interference for >98% assay accuracy • Fmoc protection guarantees full compatibility with automated SPPS workflows; shipped ambient, store at 2-8°C

Molecular Formula C21H23NO4
Molecular Weight 354.4 g/mol
CAS No. 200937-57-1
Cat. No. B558010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-OH-15N
CAS200937-57-1
SynonymsFmoc-Leu-OH-15N; L-Leucine-15N,N-Fmoc; N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N; 200937-57-1; FmoC-[15N]Leucine; N--L-LEUCIN&; 485950_ALDRICH
Molecular FormulaC21H23NO4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1
InChIKeyCBPJQFCAFFNICX-VIKCBUFNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-OH-15N Overview & Specifications


Fmoc-Leu-OH-15N is an Fmoc‑protected, 15N‑labeled L‑leucine derivative designed for solid‑phase peptide synthesis (SPPS). The compound bears the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α‑amino nitrogen, enabling standard Fmoc‑chemistry coupling and deprotection workflows . The isotopic label is confined to the backbone nitrogen atom, replacing the natural‑abundance 14N with 15N. This single‑site substitution imparts a nominal mass shift of +1 Da (M+1) relative to the unlabeled Fmoc-Leu-OH (CAS 35661‑60‑0), a critical feature for mass spectrometry‑based tracking and quantitation . The material is supplied as a solid with a melting point of 152‑156 °C, optical activity [α]²⁰/D -25° (c = 0.5 in DMF), and a certified isotopic enrichment of 98 atom % 15N .

Chemistry Fmoc‑protected for standard SPPS
Label Single 15N, minimal mass shift
Enrichment Certified high 15N isotopic purity

Fmoc-Leu-OH-15N Substitution Limitations


Fmoc-Leu-OH-15N is not functionally interchangeable with unlabeled Fmoc-Leu-OH (CAS 35661‑60‑0) or with 13C‑only, dual‑labeled (13C,15N), or Boc‑protected 15N‑leucine derivatives. The 15N label confers a specific +1 Da mass shift that is essential for resolving 15N‑containing peptides from their natural‑abundance counterparts in mass spectrometry, while the Fmoc group is required for SPPS compatibility . Substitution with unlabeled Fmoc-Leu-OH eliminates the MS‑detectable mass difference and renders isotope‑dilution or SILAC‑type quantitation impossible [1]. Use of 13C‑only (M+6) or dual 13C,15N (M+7) analogs introduces different mass increments that alter chromatographic co‑elution behavior and require separate calibration and method validation . The Boc‑protected 15N‑leucine (Boc-Leu-OH-15N) is incompatible with Fmoc‑SPPS cycles and demands harsher acid‑labile deprotection conditions, limiting its utility in automated peptide synthesizers .

Unlabeled Fmoc‑Leu‑OH
Eliminates MS‑detectable mass difference; isotope‑dilution quantitation not possible.
13C‑only or dual‑labeled analogs
Altered mass shifts (+6, +7) may change retention and require method re‑validation.
Boc‑protected 15N‑Leu
Incompatible with Fmoc‑SPPS cycles; harsher deprotection may limit automated synthesis utility.

Fmoc-Leu-OH-15N vs. Closest Analogs


Minimal Mass Shift for Clean MS Quantitation

Fmoc-Leu-OH-15N delivers a net mass shift of +1 Da relative to unlabeled Fmoc-Leu-OH (M vs. M+1). This single‑Dalton increment is the minimal isotopic displacement that still permits baseline resolution in MS1 spectra, avoiding the larger retention‑time shifts sometimes observed with heavily labeled (M+6, M+7) analogs . The 15N label is incorporated exclusively into the amide nitrogen, ensuring that the peptide’s hydrophobic character and reversed‑phase retention time remain essentially identical to the unlabeled version—a prerequisite for accurate isotope‑dilution MS where light and heavy peptides must co‑elute [1].

Minimal Mass Shift for MS
Head‑to‑head
+1 Da (M+1)
Enables baseline MS1 resolution without altering RP retention.
vs. unlabeled (0 Da), 13C6 (+6 Da), 13C6,15N (+7 Da) under ESI‑MS/MALDI‑TOF.
Quantitative Proteomics LC‑MS/MS Bioanalysis Isotope Dilution

High Isotopic Enrichment for NMR and MS Accuracy

The compound is certified at 98 atom % 15N isotopic enrichment . This level of enrichment minimizes the background signal from residual 14N, which is critical for 1H‑15N HSQC NMR experiments where incomplete labeling leads to peak splitting and reduced signal‑to‑noise . In MS‑based quantitation, high enrichment reduces the “light” isotope contamination in the heavy channel, improving dynamic range and accuracy for isotope‑dilution or SILAC workflows .

High Isotopic Enrichment
Data to verify
98 atom % 15N
Vendor‑certified enrichment; lot‑specific verification recommended.
Typical commercial batches 95–98 atom %; critical for HSQC and MS dynamic range.
Protein NMR Structural Biology MS Quantitation

Microwave SPPS Compatibility with Difficult Peptides

Fmoc-Leu-OH-15N has been successfully employed in microwave‑assisted solid‑phase peptide synthesis to prepare a 16‑residue, highly lipophilic surrogate peptide for LC‑MS/MS bioanalysis. In that study, the 15N‑leucine residue was manually coupled to an 11‑mer intermediate, and the remaining four residues were added using automated microwave SPPS [1]. This demonstrates that the 15N label does not impede coupling efficiency or racemization under elevated‑temperature conditions, in contrast to some 13C‑ or deuterated analogs that may exhibit altered kinetics .

Microwave SPPS Compatibility
Method context
Labeled peptide obtained in sufficient purity
Reported successful microwave coupling for difficult sequences; conventional RT‑SPPS failed.
Manual coupling of labeled Leu to 11‑mer; automated microwave completion of final residues.
Peptide Synthesis Microwave SPPS Difficult Sequences

Fmoc-Leu-OH-15N Key Applications


LC-MS/MS Internal Standard Peptide Synthesis

When developing a quantitative LC‑MS/MS assay for therapeutic monoclonal antibodies or Fc‑fusion proteins, Fmoc-Leu-OH-15N is the preferred building block for preparing a stable‑isotope‑labeled (SIL) universal surrogate peptide. The +1 Da mass shift ensures co‑elution with the analyte while providing unambiguous MS1 discrimination [1]. The 98 atom % 15N enrichment minimizes light‑isotope interference, improving assay sensitivity and accuracy. This approach was successfully used to create a 16‑mer internal standard that remains stable for long‑term bioanalytical use [1].

Site-Specific 15N-Leucine Labeling for Protein NMR

For protein NMR investigations where only leucine residues need to be 15N‑labeled (e.g., to simplify 1H‑15N HSQC spectra in a large protein or to study leucine‑rich binding interfaces), Fmoc-Leu-OH-15N enables site‑specific incorporation during chemical synthesis or semi‑synthesis. The high 98 atom % 15N isotopic purity is essential to avoid peak doubling and maintain spectral quality . The Fmoc group is fully compatible with standard SPPS, allowing the labeled leucine to be placed precisely at any desired position .

SILAC & Isotope Dilution MS with 15N-Leucine

In SILAC or isotope‑dilution MS experiments, Fmoc-Leu-OH-15N serves as the heavy‑leucine source for synthesizing labeled peptides that act as internal quantification standards. Unlike dual‑labeled (13C,15N) analogs that introduce larger mass shifts (M+7) and may alter chromatographic retention, the single‑15N label (+1 Da) maintains near‑identical hydrophobicity, ensuring accurate ratio measurements . The 98 atom % enrichment provides a clean heavy‑isotope envelope with minimal light‑channel contamination .

Application
Selection Property
Validation Focus
Internal standard synthesis for protein bioanalysis
Minimal mass shift preserves co‑elution
MS1 discrimination and isotope‑dilution accuracy
Site‑specific 15N labeling for protein NMR
Fmoc‑compatible, high 15N enrichment
HSQC peak resolution and spectral quality
SILAC / isotope‑dilution MS
Single 15N label, near‑identical hydrophobicity
Accurate heavy/light ratio with minimal retention shift

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